(2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one
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Overview
Description
(2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes chlorinated aromatic rings and a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 4-chloroaniline with 4-(2,4-dichlorophenyl)methoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Claisen-Schmidt condensation with acetophenone to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of industrial-grade solvents and reagents ensures cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar chlorinated aromatic structure.
Chlorobenzene: Another chlorinated aromatic compound with different functional groups.
Aniline Derivatives: Various aniline derivatives with similar structural features.
Uniqueness
This detailed article provides a comprehensive overview of (2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3NO2/c23-17-5-7-19(8-6-17)26-12-11-22(27)15-2-9-20(10-3-15)28-14-16-1-4-18(24)13-21(16)25/h1-13,26H,14H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFZBKMPPRVBTD-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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